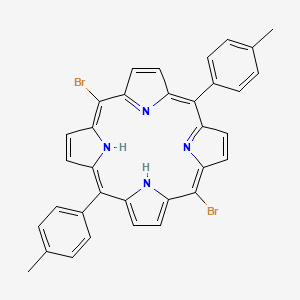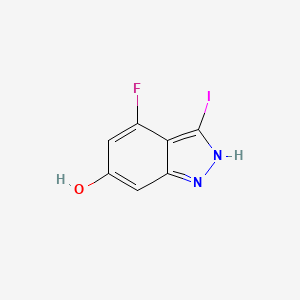
4-fluoro-3-iodo-1H-Indazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-3-iodo-1H-Indazol-6-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of fluorine and iodine atoms in the compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-iodo-1H-Indazol-6-ol typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method is the reaction between 2-fluorobenzaldehyde and hydrazine, followed by iodination at the 3-position . The reaction conditions often include the use of a suitable solvent like dimethyl sulfoxide (DMSO) and a catalyst such as copper(II) acetate (Cu(OAc)2) under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and reduce byproducts. Metal-catalyzed synthesis generally produces good to excellent yields with minimal formation of byproducts .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-iodo-1H-Indazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms (fluorine and iodine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-fluoro-3-iodo-1H-Indazol-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 4-fluoro-3-iodo-1H-Indazol-6-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of fluorine and iodine atoms enhances its binding affinity and specificity . The pathways involved may include inhibition of kinase activity and disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A parent compound with similar structural features but lacking the fluorine and iodine substitutions.
3-iodo-1H-Indazole: Similar to 4-fluoro-3-iodo-1H-Indazol-6-ol but without the fluorine atom.
4-fluoro-1H-Indazole: Similar to this compound but without the iodine atom.
Uniqueness
This compound is unique due to the presence of both fluorine and iodine atoms, which enhance its reactivity and potential for various chemical transformations. This dual substitution makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H4FIN2O |
|---|---|
Molecular Weight |
278.02 g/mol |
IUPAC Name |
4-fluoro-3-iodo-2H-indazol-6-ol |
InChI |
InChI=1S/C7H4FIN2O/c8-4-1-3(12)2-5-6(4)7(9)11-10-5/h1-2,12H,(H,10,11) |
InChI Key |
RNLHORRFIYBSCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


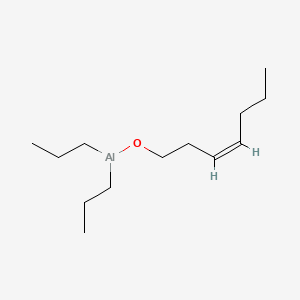
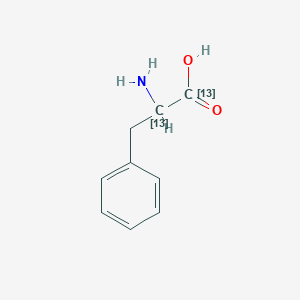
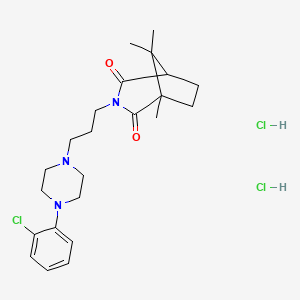
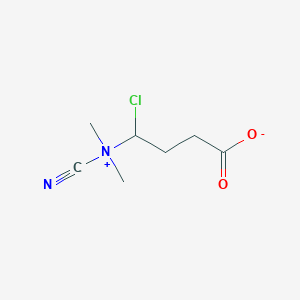
![Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt](/img/structure/B13784298.png)

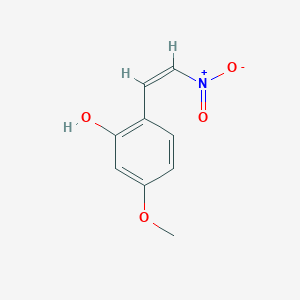

![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)
![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)

